2,3-Difluorocinnamic acid
Overview
Description
2,3-Difluorocinnamic acid is an organic compound with the chemical formula C9H6F2O2. It is a colorless or pale yellow crystalline solid, known for its solubility in organic solvents such as alcohol, ether, and ketone, while being insoluble in water . This compound is relatively stable at room temperature and finds applications in various fields, including chemical synthesis and insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Difluorocinnamic acid can be synthesized through the hydrofluorination of cinnamic acid (C9H8O2), followed by the oxidation of the resulting product . The reaction conditions typically involve the use of hydrofluoric acid and an oxidizing agent under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrofluorination processes, utilizing specialized equipment to handle hydrofluoric acid safely. The oxidation step is often carried out using industrial oxidizing agents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2,3-Difluorocinnamic acid has diverse applications in scientific research:
Chemistry: It serves as a starting material or intermediate for synthesizing other organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Medicine: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Mechanism of Action
The mechanism by which 2,3-Difluorocinnamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates, facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2,4-Difluorocinnamic acid
- 2,5-Difluorocinnamic acid
- 3,5-Difluorocinnamic acid
- 2,6-Difluorocinnamic acid
Comparison: 2,3-Difluorocinnamic acid is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its chemical reactivity and physical properties. Compared to other difluorocinnamic acids, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Biological Activity
2,3-Difluorocinnamic acid is a fluorinated derivative of cinnamic acid, which is known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHFO₂
- Molecular Weight : 188.15 g/mol
- IUPAC Name : (E)-3-(2,3-difluorophenyl)prop-2-enoic acid
The presence of fluorine atoms enhances the compound's lipophilicity and stability, potentially influencing its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Similar to other cinnamic acid derivatives, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens. It disrupts bacterial cell membranes and inhibits biofilm formation .
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through multiple pathways:
Case Studies
-
Antitumor Efficacy :
A study evaluated the effects of this compound on human lung cancer cells (A549). The results demonstrated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of treatment. The compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage . -
Antimicrobial Activity :
In vitro assays showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined to be 32 µg/mL .
Data Tables
Biological Activity | Test System | Concentration | Outcome |
---|---|---|---|
Antitumor | A549 Cells | 50 µM | Reduced viability by 70% |
Antimicrobial | S. aureus | 32 µg/mL | Complete inhibition of growth |
Antioxidant | DPPH Assay | Varies | Significant radical scavenging |
Properties
IUPAC Name |
(E)-3-(2,3-difluorophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQHKPLMLCHFSU-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207981-48-4 | |
Record name | 207981-48-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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